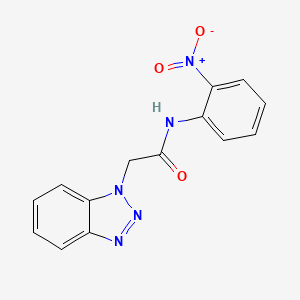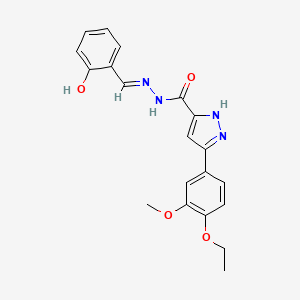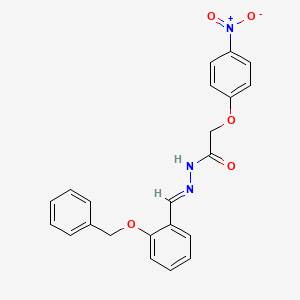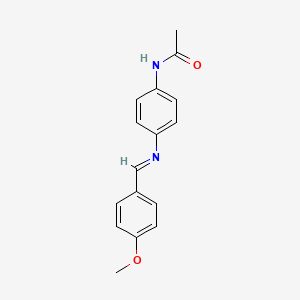
2-Pyrazolin-5-one, 3-methyl-1-phenyl-4-propionyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with propionyl chloride under acidic conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the acylation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products vary depending on the nucleophile used but can include ethers or nitriles.
Scientific Research Applications
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE involves its interaction with molecular targets such as cyclooxygenase enzymes, which play a role in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-4-propionyl-2-pyrazolin-5-one
- 5-Methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one
- 2-Phenyl-4-propanoyl-5-methyl-2H-pyrazole-3 (4H)-one
Uniqueness
2,4-DIHYDRO-5-METHYL-2-PHENYL-4-PROPIONYL-3H-PYRAZOL-3-ONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to cross the blood-brain barrier and its potent anti-inflammatory effects make it particularly valuable in medical research .
Properties
CAS No. |
31197-09-8 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-propanoyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-11(16)12-9(2)14-15(13(12)17)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
HFGTVPSCLRKMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)


![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)




![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)
